molecular formula C19H20FNO6S2 B2514105 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1798490-80-8

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2514105
CAS No.: 1798490-80-8
M. Wt: 441.49
InChI Key: HKHCWKJEFKAGAX-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a piperidine derivative featuring two sulfonyl substituents: one attached to a 2,3-dihydrobenzo[1,4]dioxin ring and the other to a 4-fluorophenyl group. Its molecular formula is C₁₉H₁₉FNO₆S₂, with a molecular weight of 448.48 g/mol .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO6S2/c20-14-1-3-15(4-2-14)28(22,23)16-7-9-21(10-8-16)29(24,25)17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13,16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCWKJEFKAGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a sulfonamide compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with sulfonyl groups and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C_{18}H_{19F_2N_2O_6S_2 with a molecular weight of approximately 442.48 g/mol.

PropertyValue
Molecular FormulaC18H19F2N2O6S2
Molecular Weight442.48 g/mol
CAS Number796092-26-7
PurityNLT 98%

Enzyme Inhibition

Research has demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds synthesized from the same dihydrobenzo[b][1,4]dioxin scaffold were tested for their ability to inhibit AChE, an enzyme crucial in neurodegenerative diseases such as Alzheimer's. The results indicated promising inhibitory potential, suggesting that these compounds could be developed as therapeutic agents for cognitive disorders .
  • α-Glucosidase Inhibition : Another study highlighted the potential of these compounds in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized sulfonamides showed varying degrees of inhibition, which correlates with their structural modifications .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For example, some derivatives demonstrated moderate to high activity against various pathogenic fungi .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized a series of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their biological activities. The findings revealed:

  • Synthesis Methodology : The synthesis involved reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides under alkaline conditions to yield the target sulfonamide compounds .
  • Biological Testing : The synthesized compounds were screened for their inhibitory effects on AChE and α-glucosidase. The results indicated that specific substitutions on the piperidine ring significantly enhanced inhibitory potency.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Substituent Effects : The presence of fluorine on the phenyl ring increased lipophilicity and improved binding affinity to target enzymes.
  • Dihydrobenzo[b][1,4]dioxin Moiety : This structural component contributed to the overall biological activity by enhancing the stability and interaction with enzyme active sites.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine exhibit enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : Compounds bearing piperidine moieties have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is relevant for treating conditions such as Alzheimer's disease and other cognitive disorders .
  • Urease Inhibition : The sulfonamide group is known for its ability to inhibit urease, an enzyme linked to the pathogenesis of certain infections and conditions like kidney stones . This inhibition can lead to therapeutic applications in managing urinary tract infections.

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies:

  • Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly noted for enhancing antibacterial efficacy .

Anticancer Research

The structural attributes of This compound position it as a candidate for anticancer drug development:

  • Hybrid compounds containing sulfonamide and other pharmacophores have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The ability to modify the piperidine structure allows for the design of targeted therapies that can potentially overcome resistance mechanisms in cancer cells.

Therapeutic Potential in Diabetes Management

The compound's mechanism may also extend to managing diabetes through enzyme inhibition pathways that regulate glucose metabolism. Sulfonamide derivatives have been linked to hypoglycemic activity, making them candidates for further investigation in diabetes treatment .

Case Studies and Research Findings

StudyFocusFindings
Sanchez-Sancho et al., 1998Piperidine derivativesIdentified anesthetic properties and potential for treating cocaine addiction .
Wu et al., 2011Antibacterial screeningDemonstrated moderate activity against multiple bacterial strains; highlighted the importance of structure in biological efficacy .
Aziz-ur-Rehman et al., 2011Enzyme inhibitionConfirmed strong inhibitory effects on urease and acetylcholinesterase; emphasized the therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

The compound’s piperidine core and sulfonyl substituents are shared with several analogues, though variations in the central ring, substituents, and biological activities are notable:

Compound Name / ID Central Ring Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound Piperidine 2,3-Dihydrobenzo[1,4]dioxin-6-yl sulfonyl 4-fluorophenyl sulfonyl C₁₉H₁₉FNO₆S₂ 448.48 Not specified
N-Benzyl-1-(dihydrobenzo[1,4]dioxin-6-sulfonyl)-N-ethylpiperidine-4-carboxamide () Piperidine Dihydrobenzo[1,4]dioxin-6-sulfonyl N-Benzyl-N-ethylcarboxamide C₂₄H₂₉N₃O₅S 479.57 M5 positive allosteric modulator
1-(Dihydrobenzo[1,4]dioxin-6-sulfonyl)piperazine () Piperazine Dihydrobenzo[1,4]dioxin-6-sulfonyl C₁₂H₁₆N₂O₄S 284.33 Not specified
4-((1-(Dihydrobenzo[1,4]dioxin-6-sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine () Piperidine Dihydrobenzo[1,4]dioxin-6-sulfonyl 2-Methylpyrimidin-4-yloxy C₁₈H₂₁N₃O₅S 391.40 Not specified

Key Observations:

  • Sulfonyl vs. Other Linkages : The dual sulfonyl groups in the target compound may enhance metabolic stability compared to carboxamide () or ether-linked () derivatives.

Fluorinated Aromatic Substituents

The 4-fluorophenyl sulfonyl group distinguishes the target compound from analogues with alternative fluorinated or non-fluorinated substituents:

Compound Name / ID Aromatic Substituent Impact on Properties
Target Compound 4-Fluorophenyl sulfonyl Increased hydrophobicity; potential for enhanced CNS penetration
1-(Dihydrobenzo[1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine (, Compound 17) 4-Fluorobenzyl Antiviral activity against Venezuelan equine encephalitis virus
1-(Dihydrobenzo[1,4]dioxin-6-yl)-4-(6-[18F]fluoropyridin-3-ylmethyl)piperazine () 6-[18F]Fluoropyridin-3-ylmethyl D4 receptor selectivity for PET imaging

Key Observations:

  • Fluorine Position Matters : The 4-fluorophenyl group in the target compound may offer steric and electronic advantages over 3-fluoro or pyridinyl-fluorine substituents (e.g., ).

Sulfonyl Group Modifications

The sulfonyl linkage is a critical feature shared with compounds in , and 16:

Compound Name / ID Sulfonyl Group Configuration Synthesis Method
Target Compound Dual sulfonyl groups on piperidine Likely via sulfonylation of piperidine precursors (analogous to )
1-(Dihydrobenzo[1,4]dioxin-6-sulfonyl)-4-(3-nitrophenylsulfonyl)diazepane () Dual sulfonyl groups on diazepane Sulfonylation using 3-nitrobenzenesulfonyl chloride
3-((4-(Dihydrobenzo[1,4]dioxin-6-sulfonyl)diazepan-1-yl)sulfonyl)aniline () Dual sulfonyl groups on diazepane Multi-step sulfonylation

Key Observations:

  • Synthetic Accessibility : The target compound’s synthesis likely follows established sulfonylation protocols, as seen in and .
  • Dual Sulfonyl Effects: Compounds with dual sulfonyl groups (e.g., ) often exhibit improved solubility and binding affinity compared to mono-sulfonyl derivatives .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The target compound (448.48 g/mol) is heavier than piperazine analogues (e.g., : 284.33 g/mol) due to its dual aromatic sulfonyl groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves sequential sulfonylation of the piperidine core. Key steps include:

  • Nucleophilic substitution : Use bases like triethylamine or sodium hydroxide to deprotonate reactive sites, enabling sulfonyl group attachment .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency. Elevated temperatures (50–80°C) may improve kinetics but require inert atmospheres to prevent decomposition .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress. Adjust solvent polarity to resolve intermediates .

Advanced: How can researchers optimize purification when by-products exhibit similar polarity to the target compound?

Answer:

  • Chromatography : Employ gradient elution (e.g., 5–30% methanol in DCM) to separate sulfonamide derivatives. Use silica gel with 60–100 µm particle size for better resolution .
  • Recrystallization : Test mixed-solvent systems (e.g., ethanol/water) to exploit solubility differences. Slow cooling (1°C/min) enhances crystal purity .
  • HPLC-MS : Couple reverse-phase C18 columns with mass spectrometry to identify and isolate trace impurities .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR : 1H and 13C NMR identify sulfonyl and piperidine moieties. 19F NMR confirms fluorophenyl group integrity .
  • X-ray crystallography : Resolve stereochemistry using single-crystal diffraction. For unstable crystals, low-temperature (100 K) data collection minimizes degradation .
  • FT-IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: What experimental strategies address contradictions between computational solubility predictions and empirical data?

Answer:

  • Molecular dynamics (MD) simulations : Refine force fields using experimental solubility parameters (e.g., Hansen solubility parameters) to improve predictive accuracy .
  • Thermal analysis : Differential scanning calorimetry (DSC) measures melting points and polymorph transitions, reconciling discrepancies with simulated data .
  • Co-solvent screening : Test binary solvent systems (e.g., DMSO/water) to identify conditions aligning computational and experimental solubility profiles .

Advanced: How should researchers design studies to resolve conflicting in vitro and in vivo pharmacological data?

Answer:

  • ADME profiling : Assess bioavailability via hepatic microsome assays and Caco-2 cell permeability models. Compare metabolite profiles across species .
  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity validation and zebrafish models for in vivo efficacy correlation .
  • Dose-response studies : Conduct time-resolved pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify threshold concentrations for activity .

Basic: What are the key considerations for stability testing under varying storage conditions?

Answer:

  • Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor hydrolysis (HPLC) and oxidation (TGA-MS) .
  • Light sensitivity : Perform ICH-compliant photostability tests using UV-Vis irradiation (320–400 nm). Use amber glass vials for long-term storage .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target enzymes (e.g., carbonic anhydrase). Prioritize analogs with lower RMSD values .
  • QSAR modeling : Train models on IC50 datasets to correlate substituent electronic properties (Hammett σ) with activity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for sulfonyl group modifications to prioritize synthetic targets .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-MU derivatives) in microplate-based assays to measure IC50 against serine hydrolases .
  • Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure periods .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Generate gene-edited cell lines lacking putative targets (e.g., sulfotransferases) to confirm on-target effects .
  • Isotopic labeling : Synthesize 14C-labeled analogs for tissue distribution studies via autoradiography .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Advanced: What methodologies reconcile conflicting crystallographic and NMR-derived conformational data?

Answer:

  • Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) detect ring puckering equilibria in solution .
  • DFT calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to validate dominant conformers .
  • NOESY : Detect through-space proton interactions to resolve ambiguities in piperidine chair vs. boat conformations .

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